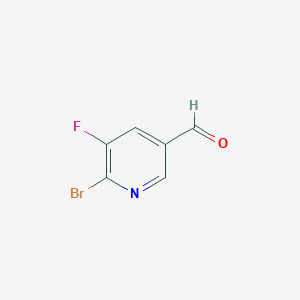

6-Bromo-5-fluoronicotinaldehyde

Description

6-Bromo-5-fluoronicotinaldehyde (CAS 1227588-59-1) is a halogenated pyridine derivative with the molecular formula C₆H₃BrFNO and a molecular weight of 204.00 g/mol . It is widely utilized as a synthetic building block in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation reactions due to its reactive aldehyde group and halogen substituents . Key properties include:

- Purity: Available at 97%–98%+ from suppliers like Synthonix, Fluorochem, and Combi-Blocks .

- Storage: Typically stored under inert atmosphere at 2–8°C or room temperature, depending on supplier guidelines .

- Safety: Classified with hazard code H302 (harmful if swallowed) and precautionary measures (e.g., P280: wear protective gloves/eye protection) .

Properties

IUPAC Name |

6-bromo-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVNLXDUQDPXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of nicotinaldehyde. The process can be summarized as follows:

Bromination: Nicotinaldehyde is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 6-position of the pyridine ring.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoronicotinaldehyde can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine or fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-Bromo-5-fluoronicotinic acid, while reduction could produce 6-Bromo-5-fluoronicotinalcohol.

Scientific Research Applications

6-Bromo-5-fluoronicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-5-fluoronicotinaldehyde exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

5-Fluoro-2-methoxypyridine-3-carboxaldehyde (CAS 351410-62-3)

(2-Bromo-3-fluoropyridin-4-yl)methanol (CAS 1227601-75-3)

- Similarity Score : 0.79 .

- Key Differences :

- Functional Group : Hydroxyl (-OH) replaces the aldehyde (-CHO).

- Reactivity : The hydroxyl group enables etherification or oxidation to ketones, whereas the aldehyde in this compound is better suited for nucleophilic additions (e.g., imine formation).

- Stability : Less prone to oxidation than the aldehyde derivative .

Methyl 5-bromo-2-fluoronicotinate (CAS 931105-37-2)

- Similarity Score : 0.95 .

- Key Differences :

- Functional Group : Ester (-COOCH₃) replaces aldehyde.

- Reactivity : The ester group directs reactivity toward hydrolysis (to carboxylic acids) or transesterification, unlike the aldehyde’s role in condensation.

- Synthetic Utility : Higher similarity score indicates structural resemblance, but functional group divergence limits direct interchangeability .

6-Bromo-5-fluoronicotinic Acid

- Synonyms: 6-Bromo-5-fluoropyridine-3-carboxylic acid .

- Key Differences :

Comparative Data Table

Research and Application Insights

- Reactivity Trends : The aldehyde group in this compound offers superior versatility in forming carbon-nitrogen bonds compared to hydroxyl or ester derivatives .

- Halogen Effects : Bromine at position 6 enhances electrophilicity, favoring cross-coupling reactions, while fluorine at position 5 modulates electronic effects and metabolic stability .

- Safety Profile : Compared to ester or alcohol analogs, the aldehyde’s higher oxidation sensitivity necessitates stricter storage conditions (inert atmosphere) .

Biological Activity

6-Bromo-5-fluoronicotinaldehyde is a halogenated derivative of nicotinaldehyde, characterized by the presence of bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula: C7H6BrFNO

- Molecular Weight: 202.03 g/mol

The unique structural features of this compound contribute to its reactivity and interaction with biological targets. The halogen atoms enhance lipophilicity, facilitating better cell membrane permeability and potentially improving efficacy against various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

These results indicate that the compound may induce cytotoxic effects through oxidative stress and apoptosis, making it a candidate for further development as an anticancer therapeutic agent.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a comparative study, the cytotoxic effects of this compound were assessed against several cancer cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis and reactive oxygen species (ROS) generation.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor Interaction: Binding to receptors can modulate cellular responses, influencing processes such as cell proliferation and apoptosis.

The halogenated structure enhances binding affinities with biological targets, potentially leading to increased therapeutic efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoronicotinaldehyde | Fluorine substitution | Antimicrobial, anticancer |

| 2-Bromo-5-chloronicotinaldehyde | Bromine and chlorine substitution | Antimicrobial |

| 3-Bromo-4-(trifluoromethyl)nicotinaldehyde | Multiple halogen substitutions | Anticancer |

These comparisons highlight the diverse reactivity profiles and biological activities attributed to different halogenated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.